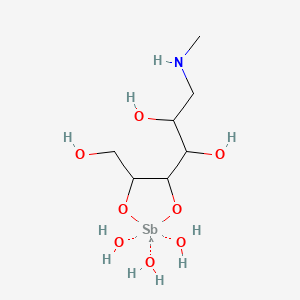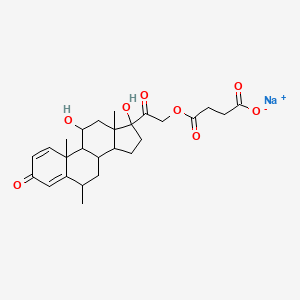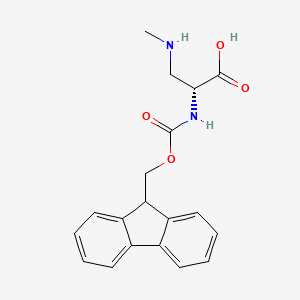
Fmoc-beta-N-methylamino-D-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process . This compound is particularly valuable in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-N-methylamino-D-Ala typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-N-methylamino-D-Ala undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-beta-N-methylamino-D-Ala is used as a building block for the synthesis of peptides and other complex molecules. Its ability to protect the amino group during synthesis makes it a valuable tool for chemists .
Biology
In biology, this compound is used in the study of protein structure and function. It is often incorporated into peptides to investigate their biological activity and interactions with other molecules .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its stability and compatibility with various biological systems make it an ideal candidate for drug design and development .
Industry
In industry, this compound is used in the production of various peptide-based products, including pharmaceuticals, cosmetics, and food additives. Its versatility and ease of synthesis make it a valuable asset for industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-beta-N-methylamino-D-Ala involves its ability to protect the amino group during peptide synthesis. The Fmoc group is base-labile, meaning it can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This compound interacts with various molecular targets and pathways, including enzymes involved in peptide synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-alanine: Another derivative of alanine used in peptide synthesis.
Fmoc-alpha-methylamino-D-alanine: Similar in structure but with a different substitution pattern.
Fmoc-beta-N-methylamino-L-alanine: The L-isomer of the compound.
Uniqueness
Fmoc-beta-N-methylamino-D-Ala is unique due to its specific substitution pattern and stereochemistry. This compound offers distinct advantages in terms of stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-20-10-17(18(22)23)21-19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,20H,10-11H2,1H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
InChI Key |
UDZVRDNZMFOMDK-QGZVFWFLSA-N |
Isomeric SMILES |
CNC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


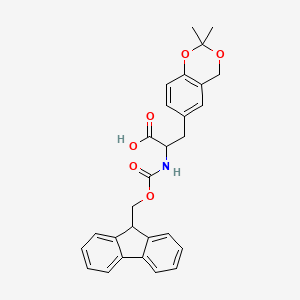
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
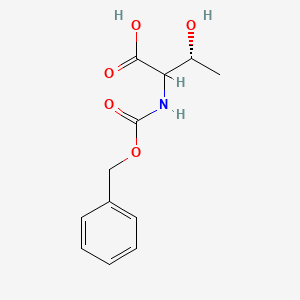

![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
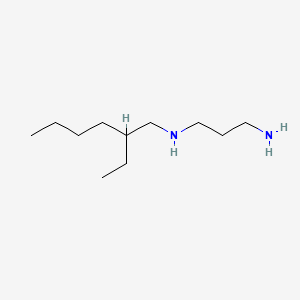
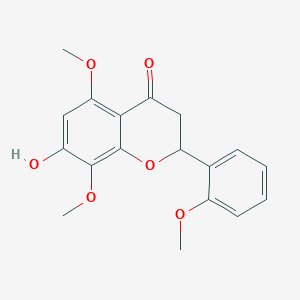
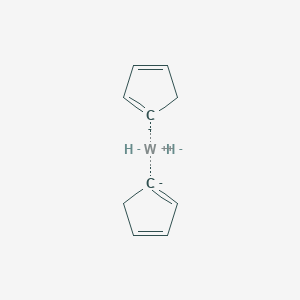

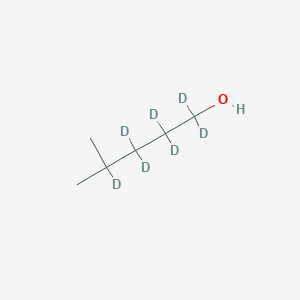
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

